molecular formula C12H14FN3O2 B7529107 N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide

N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide

Cat. No. B7529107
M. Wt: 251.26 g/mol
InChI Key: PWLHUFYWIDJZHT-UHFFFAOYSA-N
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Description

N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide, also known as FLI-06, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a crucial role in the activation of the pathway by promoting the stabilization and nuclear translocation of β-catenin. N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide binds to Dvl and prevents its interaction with other proteins, thereby inhibiting the activation of the pathway.
Biochemical and Physiological Effects:
N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth. N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide has also been found to enhance the efficacy of chemotherapy drugs in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide is its specificity for the Wnt/β-catenin signaling pathway, making it a valuable tool for studying the role of this pathway in various biological processes. However, N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide has some limitations, including its poor solubility in water and its potential toxicity to non-target cells.

Future Directions

N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide has shown promise as a potential therapeutic agent for cancer treatment. Future research could focus on optimizing the synthesis method to improve the solubility and bioavailability of N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide. Additionally, further studies could investigate the potential of N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide as a combination therapy with other chemotherapy drugs. Finally, N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide could be tested in preclinical and clinical trials to evaluate its safety and efficacy as a cancer treatment.

Synthesis Methods

N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with ethyl 2-bromo-2-oxoacetate to form 2-(4-fluorophenyl)hydrazinecarboxylic acid ethyl ester. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to form N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide.

Scientific Research Applications

N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide has been found to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including embryonic development, tissue homeostasis, and cancer progression. This pathway has been implicated in the development and progression of various types of cancer, including colon, breast, and liver cancer. N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-9-3-5-10(6-4-9)15-16-11(17)7-14-12(18)8-1-2-8/h3-6,8,15H,1-2,7H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLHUFYWIDJZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(=O)NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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